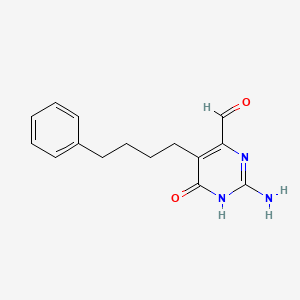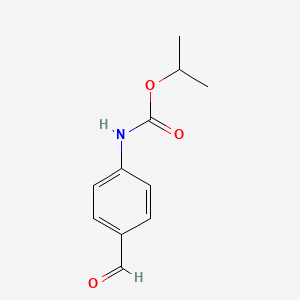
Propan-2-yl (4-formylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a carbamate group attached to a 4-formylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Another method involves the use of carbamoylation reactions, where a carbamoyl chloride intermediate is formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is versatile and efficient, offering an economical route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Propan-2-yl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: 4-carboxyphenyl carbamate
Reduction: 4-(hydroxymethyl)phenyl carbamate
Substitution: Substituted carbamates with different alkyl or aryl groups
科学的研究の応用
Propan-2-yl (4-formylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of propan-2-yl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function and stability. detailed studies on the exact molecular pathways and targets are still ongoing.
類似化合物との比較
Propan-2-yl (4-formylphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
4-formylphenyl-N-phenylcarbamate: Contains a phenyl group instead of an isopropyl group, leading to variations in chemical behavior and biological activity.
特性
CAS番号 |
20131-88-8 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
propan-2-yl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
InChIキー |
VINSZPYDAITOBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




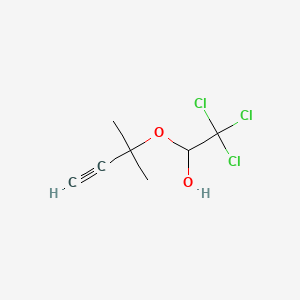
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
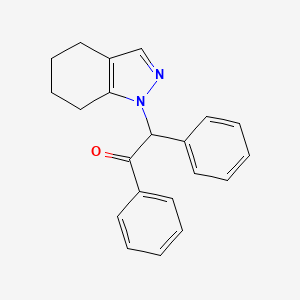
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

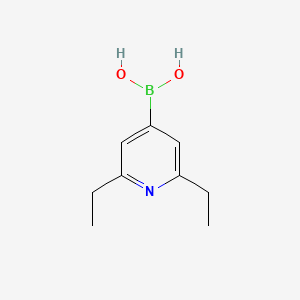
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
